molecular formula C21H21N7O B2860918 2-[1-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-6-phenylpyridazin-3-one CAS No. 2379996-05-9

2-[1-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-6-phenylpyridazin-3-one

Cat. No. B2860918
CAS RN: 2379996-05-9
M. Wt: 387.447
InChI Key: LAEBUGQKMMREQJ-UHFFFAOYSA-N
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Description

The compound “2-[1-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-6-phenylpyridazin-3-one” is a heterocyclic derivative containing a pyrazolo[3,4-d]pyrimidine linkage . Pyrazolopyrimidine is a fused nitrogen-containing heterocyclic ring system which is considered as a privileged core skeleton in biologically active compounds and is like a bioisostere of natural purine .


Synthesis Analysis

The synthesis of compounds containing the pyrazolo[3,4-d]pyrimidine linkage was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The synthesis involved the use of 1,4-disubstituted-1,2,3-triazoles via a methylene-oxy group .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via a methylene-oxy group . The aliphatic –CH2 between the triazole ring and amide bond is shown singlet at δ 5.364–5.594 ppm .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a Huisgen 1,3-dipolar cycloaddition reaction . This reaction was assisted by ultrasonic methods, which helped to achieve good yields .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by its molecular structure. The presence of the pyrazolo[3,4-d]pyrimidine linkage and 1,4-disubstituted-1,2,3-triazoles via a methylene-oxy group contribute to its properties .

Mechanism of Action

The synthesized compounds were tested for their in-vitro anticancer activity against various cancer cell lines . The results revealed that most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 .

Safety and Hazards

While specific safety and hazard information for this exact compound is not available, it’s important to note that compounds of similar structure can be toxic if swallowed and may cause an allergic skin reaction .

Future Directions

The compound has shown promising results in in-vitro anticancer activity against various cancer cell lines . Future research could focus on further investigating its potential as a therapeutic agent, particularly in the treatment of cancer .

properties

IUPAC Name

2-[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7O/c1-26-20-17(13-24-26)21(23-14-22-20)27-11-9-16(10-12-27)28-19(29)8-7-18(25-28)15-5-3-2-4-6-15/h2-8,13-14,16H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAEBUGQKMMREQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)N4C(=O)C=CC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-6-phenyl-2,3-dihydropyridazin-3-one

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